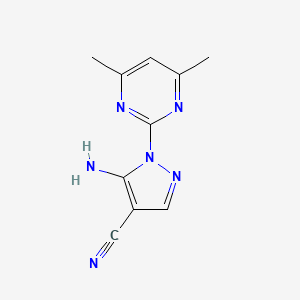

5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile

CAS No.: 56898-44-3

Cat. No.: VC1990826

Molecular Formula: C10H10N6

Molecular Weight: 214.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56898-44-3 |

|---|---|

| Molecular Formula | C10H10N6 |

| Molecular Weight | 214.23 g/mol |

| IUPAC Name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C10H10N6/c1-6-3-7(2)15-10(14-6)16-9(12)8(4-11)5-13-16/h3,5H,12H2,1-2H3 |

| Standard InChI Key | WQQKULDQYMETRA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)N)C |

| Canonical SMILES | CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)N)C |

Introduction

Chemical Identity and Structure

Basic Information

The compound 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is characterized by several key identifiers that establish its chemical identity within databases and research literature. It possesses a unique CAS registry number and specific molecular characteristics that define its chemical composition and structure. The table below summarizes the key identifiers and basic properties of this compound:

| Property | Value |

|---|---|

| IUPAC Name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile |

| CAS Number | 56898-44-3 |

| Molecular Formula | C₁₀H₁₀N₆ |

| Molecular Weight | 214.23 g/mol |

| PubChem CID | 2317988 |

| Standard InChI | InChI=1S/C10H10N6/c1-6-3-7(2)15-10(14-6)16-9(12)8(4-11)5-13-16/h3,5H,12H2,1-2H3 |

| Standard InChIKey | WQQKULDQYMETRA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)N)C |

The compound features a pyrazole core with an amino group at position 5 and a carbonitrile (nitrile) group at position 4. Position 1 of the pyrazole ring is connected to a 4,6-dimethylpyrimidin-2-yl group, creating a complex nitrogen-rich heterocyclic system .

Structural Features and Chemical Properties

The structure of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile incorporates several important functional groups that contribute to its chemical reactivity and potential biological activities. The pyrazole ring serves as the core structure, while the attached functional groups and the dimethylpyrimidine moiety enhance its properties and potential applications. The amino group at position 5 of the pyrazole ring provides a site for hydrogen bonding and potential for derivatization, while the carbonitrile group offers additional functionality for chemical modifications .

Computed properties of this compound indicate its moderately lipophilic nature, with an XLogP3-AA value of 1.2. This suggests a balance between hydrophilicity and lipophilicity, which is important for potential biological applications. The compound has 1 hydrogen bond donor and 5 hydrogen bond acceptors, indicating potential for interactions with biological targets. It also has a relatively rigid structure with only 1 rotatable bond, which may contribute to its specificity in biological systems .

Synthesis Methods

General Synthetic Approaches to Aminopyrazoles

The synthesis of aminopyrazole derivatives, including 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile, typically involves reactions between hydrazines and appropriate electrophilic reagents. Several synthetic routes have been developed for aminopyrazoles due to their importance in medicinal chemistry and materials science. These compounds have attracted considerable interest because of their long history of application in pharmaceutical and agrochemical industries .

One common approach involves the reaction of β-ketonitriles, malononitrile, alkylidenemalononitriles, or their derivatives with hydrazines. This approach has been well-documented and provides a reliable method for synthesizing various 5-aminopyrazole derivatives with different substituents. The biological and medicinal properties of 5-aminopyrazoles have prompted extensive research aimed at developing efficient synthetic routes to these heterocycles .

Biological Activities and Applications

Agricultural Applications

The search results indicate that pyrazole derivatives, particularly those containing functional groups similar to those in 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile, may have applications in crop protection. The presence of cyano, amino, and heterocyclic moieties in the compound could contribute to its potential activity against agricultural pests and pathogens .

Research on related compounds has suggested that these functional groups could enhance interactions with biological targets, potentially leading to applications in the development of new agrochemicals. The high regioselectivity observed in the synthesis of these compounds also makes them attractive for further derivatization and optimization for specific agricultural applications .

Research Status and Future Directions

Future Research Directions

Future research on 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile may focus on several areas:

-

Detailed investigation of its biological activities, particularly in relation to its structural features

-

Development of more efficient synthetic routes for its preparation and functionalization

-

Exploration of its potential as a building block for more complex molecules with enhanced biological activities

-

Structure-activity relationship studies to understand how modifications to the core structure affect biological properties

-

Evaluation of its potential applications in crop protection and development of new agrochemicals

The compound's unique structural features, including the combination of pyrazole and pyrimidine rings with amino and nitrile functionalities, provide multiple opportunities for further derivatization and optimization for specific applications. The nitrogen-rich heterocyclic system also offers potential for coordination with metals, which could lead to applications in catalysis and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume